Bismerthiazol
Overview
Description
Bismerthiazol (N,N′-methylene-bis-(2-amino-5-mercapto-1,3,4-thiadiazole)) is a thiadiazole fungicide . It exhibits low toxicity and demonstrates effective biological activity . The compound has been widely used for controlling plant bacterial diseases such as citrus canker and rice leaf blight. In China, its annual production exceeds 2 million kilograms .
Scientific Research Applications
Plant Defense Promoter
Bismerthiazol has been found to promote rice defenses against herbivores . The exogenous application of this bactericide on rice induces the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2 . These activated signaling pathways alter the volatile profile of rice plants, making them less attractive to pests .
Insect Pest Control
Bismerthiazol-treated plants have shown increased resistance to multiple insect pests . For instance, white-backed planthopper (WBPH) nymphs and gravid females showed a preference for feeding and/or oviposition on control plants over bismerthiazol-treated plants . This suggests that bismerthiazol can be used as a broad-spectrum chemical elicitor to induce direct and/or indirect resistance of rice to multiple insect pests .
Bacterial Growth Inhibitor
Bismerthiazol can inhibit bacterial growth and attack targets of the respiration pathway by increasing lipid peroxidation and superoxide anion in leaves . It has shown good control against Ralstonia solanacearum, a bacterium that causes bacterial wilt in many crops .
Soil Residue Analysis
Studies have been conducted on the dissipation and residue of bismerthiazol and its metabolite in Chinese cabbage and soil . The half-life of bismerthiazol was found to be 2.4–2.5 days in Chinese cabbage and 2.5–4.8 days in soil . Terminal residues of bismerthiazol and its metabolite were less than 3.0 and 0.3 mg/kg in Chinese cabbage, respectively .
Photodegradation Study
Bismerthiazol is susceptible to photolytic degradation . Understanding the photodegradation pathway and degradation products of bismerthiazol is crucial for assessing its environmental impact .
Fluorescence Quenching
Bismerthiazol has been used in studies related to fluorescence quenching of protein-capping gold nanoclusters . This research could lead to the development of fast detection methods for bismerthiazol in various crops .
Mechanism of Action
Target of Action
Bismerthiazol is primarily used as a bactericide to control bacterial blight . Its primary targets are bacteria that cause diseases such as bacterial canker and Cercospera spot . These bacteria can actively suppress crop yields worldwide .
Mode of Action
Bismerthiazol works by inhibiting bacterial growth . It attacks targets of the respiration pathway by increasing lipid peroxidation and superoxide anion in leaves . This interaction with its targets results in the inhibition of bacterial growth, thereby controlling the spread of bacterial diseases .
Biochemical Pathways
Bismerthiazol affects several biochemical pathways. It has been found to induce the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2 . It also induces the expression of marker genes CitCHS and CitCHI in the flavonoid pathway and the PAL1 (phenylalanine ammonia lyase 1) gene in the salicylic acid (SA) biosynthesis pathway . These affected pathways and their downstream effects play a crucial role in the plant’s defense response against bacterial diseases.
Pharmacokinetics
It has been found that bismerthiazol is relatively stable under ph 3 acid conditions, and both bismerthiazol and its metabolite 2-amino-5-mercapto-1,3,4-thiadiazole are soluble in methanol . These properties may impact the bioavailability of Bismerthiazol.
properties
IUPAC Name |
5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWORHVUOZYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229615 | |
Record name | Bismerthiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79319-85-0 | |
Record name | Bismerthiazol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chuan HUA 018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismerthiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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